molecular formula C16H18N2O4 B3729293 3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE

3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE

Cat. No.: B3729293
M. Wt: 302.32 g/mol
InChI Key: NWTPDUKWLQKFDL-VOTSOKGWSA-N
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Description

3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a pyranone ring, both of which are known for their significant biological and chemical properties

Properties

IUPAC Name

3-[(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-5-18-11(4)12(10(3)17-18)6-7-13(19)15-14(20)8-9(2)22-16(15)21/h6-8,20H,5H2,1-4H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPDUKWLQKFDL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)C2=C(C=C(OC2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=C(C=C(OC2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups like halides or hydroxyl groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE include other pyrazole and pyranone derivatives. These compounds share similar structural features but differ in their functional groups and substituents, which can significantly affect their chemical and biological properties. For example:

    1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL derivatives: These compounds have similar pyrazole rings but different substituents, leading to variations in their reactivity and biological activity.

    4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE derivatives: These compounds have similar pyranone rings but different substituents, affecting their stability and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE
Reactant of Route 2
Reactant of Route 2
3-[(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE

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